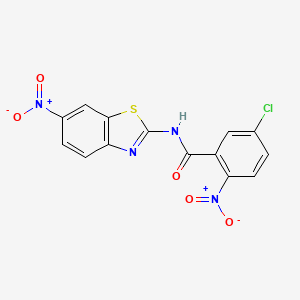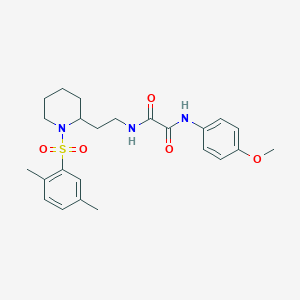
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O7 and its molecular weight is 546.58. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
One aspect of scientific research involving such compounds includes exploring synthetic methodologies. For example, Obushak et al. (2011) described the synthesis of a complex molecule through intramolecular thermal cycloaddition, showcasing a method for constructing a fused pentacyclic system with potential applications in material science or as pharmacophores in drug discovery (Obushak et al., 2011).
Biological Activities
Research often investigates the biological activities of such compounds. For instance, the study of bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by Украинец et al. (2016) highlights the exploration of analgesic properties, providing a foundation for the development of new therapeutic agents (Украинец et al., 2016).
Antitumor Activities
Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their antitumor activity, showcasing the potential of similar compounds in cancer research (Al-Suwaidan et al., 2016).
Photocyclization Studies
The work by Chen and Steinmetz (2006) on the photocyclization of 2-pyrrolidino-substituted 1,4-benzoquinones underlines the significance of such compounds in understanding light-induced chemical transformations, relevant in photochemistry and the design of light-responsive materials (Chen & Steinmetz, 2006).
Cyclization Reactions
Nagarajan et al. (1994) investigated the condensation reactions leading to novel heterocyclic systems, demonstrating the synthetic utility of such compounds in creating complex molecular architectures with potential applications in various fields of chemistry and pharmacology (Nagarajan et al., 1994).
Propiedades
Número CAS |
1223909-65-6 |
|---|---|
Nombre del producto |
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide |
Fórmula molecular |
C29H30N4O7 |
Peso molecular |
546.58 |
Nombre IUPAC |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)30-16-21-6-5-13-40-21)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,34) |
Clave InChI |
CXSRWSFPUPRINP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2568058.png)
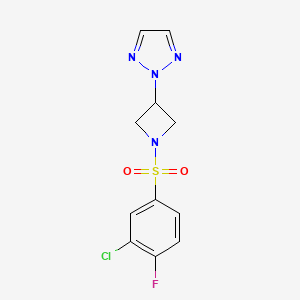
![2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2568064.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
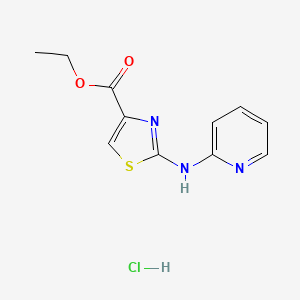
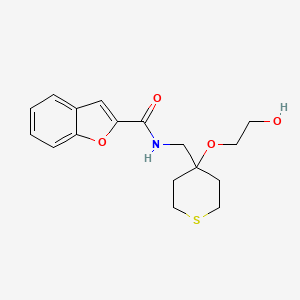
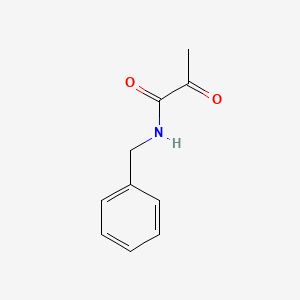
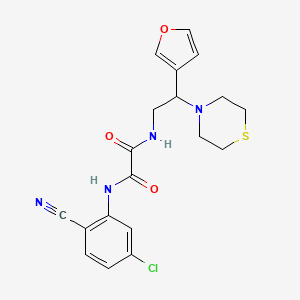
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)
